

# Fructose 6-Phosphate: A Nexus of Non-Canonical Metabolic Pathways

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## Compound of Interest

Compound Name: Fructose 6-phosphate

Cat. No.: B10776556

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## Introduction

**Fructose 6-phosphate** (F6P) is a central metabolite in cellular carbon metabolism, most recognized for its pivotal role in the canonical pathways of glycolysis and gluconeogenesis. However, the metabolic fate of F6P extends far beyond these core energy-producing and biosynthetic routes. A significant portion of F6P is diverted into non-canonical metabolic pathways that are critical for a diverse array of cellular functions, including the synthesis of essential biomolecules, post-translational modification of proteins, and maintenance of redox homeostasis. The flux of F6P through these alternative pathways is tightly regulated and plays a crucial role in cellular signaling, stress responses, and the pathogenesis of various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the key non-canonical metabolic pathways branching from **fructose 6-phosphate**, with a focus on the underlying enzymatic reactions, quantitative aspects, and detailed experimental methodologies for their investigation.

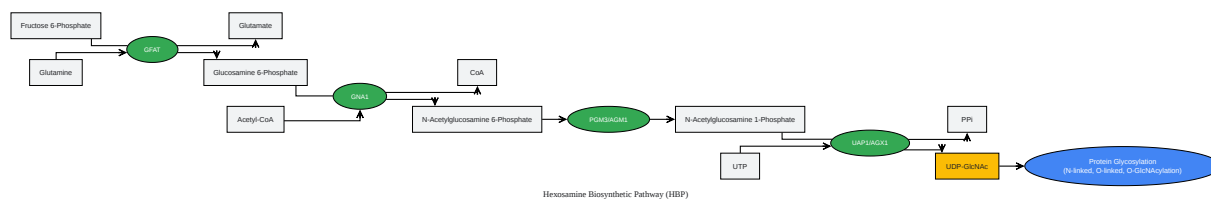
## The Hexosamine Biosynthetic Pathway (HBP)

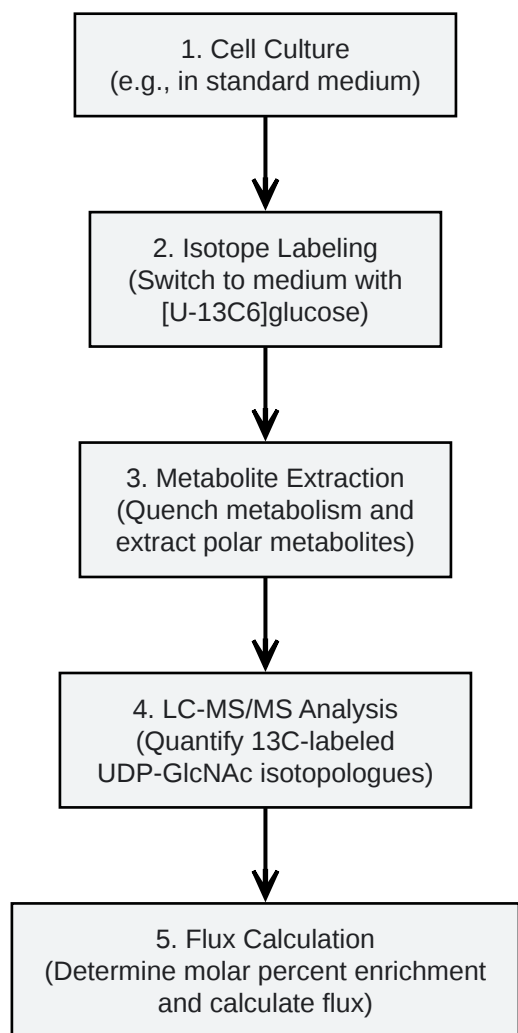
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.<sup>[1]</sup> This pathway shunts a small but significant portion of **fructose 6-phosphate** from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).<sup>[2][3]</sup> UDP-GlcNAc is the essential donor substrate for all forms of protein glycosylation, including N-linked and O-linked glycosylation, and the dynamic

post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation.  
[4][5]

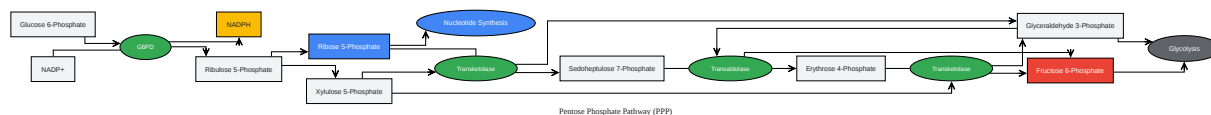
The first and rate-limiting step of the HBP is the conversion of **fructose 6-phosphate** and glutamine to glucosamine-6-phosphate and glutamate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] Due to its position as a nutrient-sensing hub, dysregulation of the HBP has been implicated in a range of pathologies, including insulin resistance, diabetic complications, and cancer progression.[7][8]

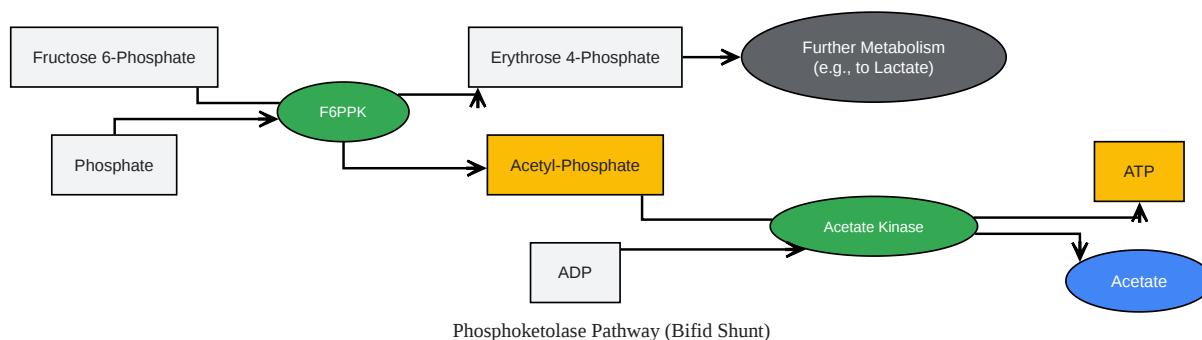
## Signaling Pathway





## HBP Metabolic Flux Analysis Workflow





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